

A Comparative Spectroscopic Analysis of 1-Acetylcylohexene and Its Derivatives

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Compound of Interest

Compound Name: 1-Acetylcylohexene

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A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic characteristics of **1-Acetylcylohexene** and its derivatives. This report provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, supported by established experimental protocols and visual representations of structure-spectroscopy relationships.

This guide delves into the spectroscopic nuances of **1-Acetylcylohexene**, a versatile building block in organic synthesis, and its derivatives. Understanding the subtle shifts in spectral data corresponding to structural modifications is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities. This publication presents a comparative analysis of key spectroscopic data to aid researchers in identifying and characterizing these valuable compounds.

Spectroscopic Data Summary

The following tables provide a comparative summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Acetylcylohexene** and its representative derivative, 4-Acetyl-1-methylcyclohexene.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
1-Acetylhexene	~6.92	m	=CH-
~2.28	m	-CH ₂ -C=C	
~2.24	s	-COCH ₃	
~1.62	m	-CH ₂ -CH ₂ -	
4-Acetyl-1-methylhexene	~5.31	s	=CH-
2.50-2.39	m	-CH(Ac)-	
2.16-1.84	m	Ring -CH ₂ -	
~2.10	s	-COCH ₃	
~1.58	s	=C-CH ₃	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
1-Acetylhexene	~199.0	C=O
~142.0	=C-Ac	
~138.0	=CH-	
~28.0	-COCH ₃	
~26.0, 23.0, 22.0, 21.0	Ring -CH ₂ -	
4-Acetyl-1-methylhexene	211.99	C=O
133.77	=C-CH ₃	
119.23	=CH-	
47.20	-CH(Ac)-	
29.46, 27.92, 27.02, 24.87	Ring -CH ₂ -	
23.36	=C-CH ₃ or -COCH ₃	

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Acetylhexene	124	109, 81, 67, 43
4-Acetyl-1-methylhexene	138	123, 95, 81, 67, 43

Table 4: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)

Compound	Wavenumber (cm ⁻¹)	Assignment
1-Acetylhexene	~2930	C-H (sp ³) stretch
~1665	C=O stretch (conjugated)	
~1640	C=C stretch	
4-Acetyl-1-methylhexene	~2920	C-H (sp ³) stretch
~1710	C=O stretch	
~1650	C=C stretch	

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.^[1] The spectrometer is locked onto the deuterium signal of the solvent to ensure field stability.^[1] Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.^[1] For a standard ¹H NMR spectrum, data is acquired over a spectral width of approximately -5 to 20 ppm. For ¹³C NMR, a wider spectral width, typically 0 to 220 ppm, is used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. The acquired free induction decay (FID) is then subjected to Fourier transformation to obtain the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

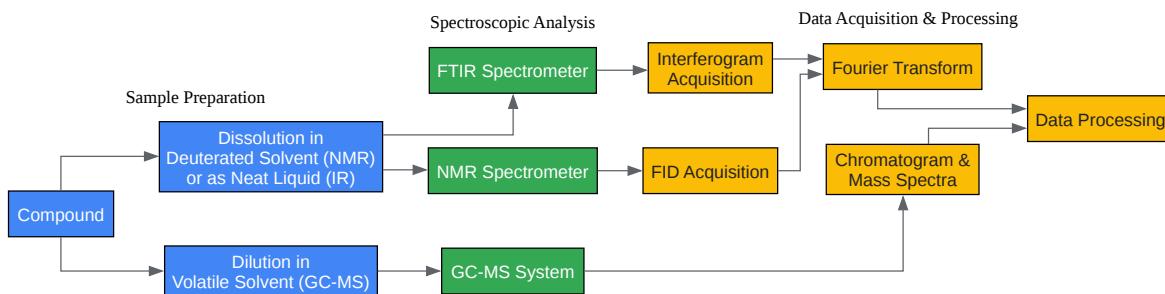
For liquid samples, a neat spectrum is typically obtained. A drop of the liquid is placed on a salt plate (e.g., NaCl or KBr) and a second plate is placed on top to create a thin film.^[2] The plates are then mounted in the sample holder of the FTIR spectrometer.^[2] A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The sample is vaporized in the heated injection port and separated on a capillary column (e.g., with a dimethylpolysiloxane stationary phase). The separated components then enter the mass spectrometer. For electron ionization (EI), the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[5]

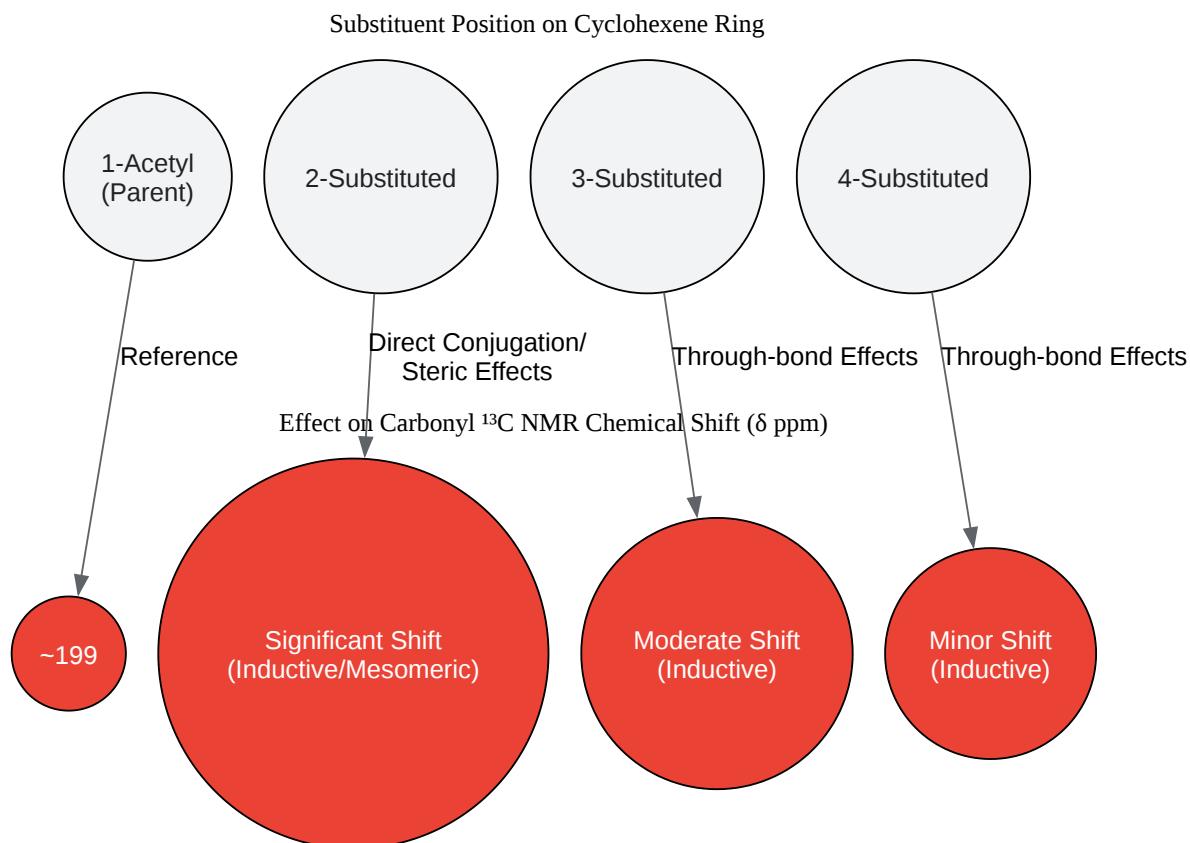
Visualization of Structure-Spectroscopy Relationships

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the influence of substituent position on the ^{13}C NMR chemical shift of the carbonyl carbon in acetylcylohexene derivatives.



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Caption: General workflow for the spectroscopic analysis of chemical compounds.



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Caption: Influence of substituent position on the carbonyl ^{13}C NMR chemical shift.

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